molecular formula C21H14BrNO4 B3500984 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide

4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide

Cat. No. B3500984
M. Wt: 424.2 g/mol
InChI Key: OCVHXZSRNYQXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-210 and belongs to the class of naphthamides. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1) and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

BML-210 inhibits 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide by binding to its catalytic domain, which prevents the enzyme from catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins. This results in the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
BML-210 has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide inhibitor, BML-210 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. BML-210 has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

BML-210 has several advantages for use in lab experiments. It is a highly specific inhibitor of 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide, which allows for precise targeting of this enzyme. BML-210 has also been shown to have good bioavailability, making it suitable for use in animal models. However, BML-210 has some limitations, including its relatively short half-life and potential off-target effects.

Future Directions

There are several future directions for research on BML-210. One potential area of investigation is the use of BML-210 in combination with other chemotherapeutic agents to enhance their effectiveness. Another potential area of research is the development of more potent and selective 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide inhibitors based on the structure of BML-210. Finally, further studies are needed to fully understand the biochemical and physiological effects of BML-210 and its potential applications in the treatment of various diseases.

Scientific Research Applications

BML-210 has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide, an enzyme that plays a key role in DNA repair. 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide inhibitors have been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. BML-210 has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

4-bromo-3-methoxy-N-(2-oxochromen-6-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO4/c1-26-20-16(11-12-4-2-3-5-15(12)19(20)22)21(25)23-14-7-8-17-13(10-14)6-9-18(24)27-17/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVHXZSRNYQXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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